molecular formula C15H9ClFN3OS B2517844 N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-fluorobenzamide CAS No. 392242-01-2

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-fluorobenzamide

Cat. No.: B2517844
CAS No.: 392242-01-2
M. Wt: 333.77
InChI Key: RJJVIGMUWINOKN-UHFFFAOYSA-N
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Description

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-fluorobenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is commonly referred to as 'CTB' and is a synthetic compound that is used in various research studies.

Scientific Research Applications

Crystal Structure Analysis

Research has delved into the synthesis and crystal structure analysis of derivatives of N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-fluorobenzamide. For instance, the synthesis of 2-(4-fluorobenzyl)-6-phenylimidazo[2,1-b][1,3,4]thiadiazole and its chlorophenyl derivative was described. Spectroscopic analyses confirmed their structures, and X-ray crystallography revealed their crystalline forms and molecular interactions. These studies provide insight into the molecular configuration and potential chemical reactivity of such compounds (Banu et al., 2014).

Antimicrobial and Antiviral Activities

The antimicrobial properties of this compound derivatives have been a significant area of research. For example, compounds synthesized from 4-fluoro-N-(4-methyl-5-(2-(4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)thiazol-2-yl)benzamide showed promising antimicrobial activity against a range of bacterial and fungal strains. This indicates the potential of these compounds in developing new antimicrobial agents (Desai et al., 2013). Additionally, derivatives have shown anti-tobacco mosaic virus activity, suggesting applications in plant virus control (Chen et al., 2010).

Pharmacological Evaluation

The pharmacological potential of derivatives has been explored, particularly in the context of anti-inflammatory and antinociceptive activities. New series of thiazolo[3,2-a]pyrimidine derivatives, for instance, have been synthesized and evaluated for their anti-inflammatory and antinociceptive properties, showing significant activity in animal models. This research contributes to the understanding of the therapeutic potential of such compounds (Alam et al., 2010).

Properties

IUPAC Name

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClFN3OS/c16-11-6-4-9(5-7-11)14-19-20-15(22-14)18-13(21)10-2-1-3-12(17)8-10/h1-8H,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJJVIGMUWINOKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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